molecular formula C8F16 B14382528 1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene CAS No. 90141-43-8

1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene

Cat. No.: B14382528
CAS No.: 90141-43-8
M. Wt: 400.06 g/mol
InChI Key: USKCEDUXVCXJLJ-UHFFFAOYSA-N
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Description

1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene is a fluorinated organic compound with the molecular formula C9F18 and a molecular weight of 450.0676 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene typically involves the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another method involves fluorinating 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

    Addition Reactions: The double bond in the compound allows for addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Catalysts: Acid catalysts are often employed to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield fluorinated amines, while addition reactions can produce various fluorinated derivatives.

Scientific Research Applications

1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong bonds with other molecules, influencing various chemical pathways. The compound’s unique structure allows it to participate in specific reactions that are not possible with non-fluorinated analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene is unique due to its high degree of fluorination and the presence of multiple trifluoromethyl groups. This structure imparts exceptional chemical stability, low reactivity with many common reagents, and unique physical properties such as low surface tension and high thermal stability. These characteristics make it particularly valuable in applications requiring extreme conditions and high performance.

Properties

CAS No.

90141-43-8

Molecular Formula

C8F16

Molecular Weight

400.06 g/mol

IUPAC Name

1,1,1,4,5,5,5-heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene

InChI

InChI=1S/C8F16/c9-3(7(19,20)21,8(22,23)24)1(4(10,11)12)2(5(13,14)15)6(16,17)18

InChI Key

USKCEDUXVCXJLJ-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(F)(F)F)C(F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F

Origin of Product

United States

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